molecular formula C16H15ClN6O4 B2893347 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide CAS No. 899945-34-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-chloro-3-nitrobenzamide

Katalognummer: B2893347
CAS-Nummer: 899945-34-7
Molekulargewicht: 390.78
InChI-Schlüssel: BPIVLEJVDIQCSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Molecular Structure Analysis

The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a fused ring system consisting of a pyrazole ring and a pyrimidine ring . It also has a tert-butyl group, a nitro group, and a benzamide group attached to it.

Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Affinity

Pyrazolo[3,4-d]pyrimidines, including analogs of the specified compound, have shown affinity for A1 adenosine receptors. Research demonstrates their potential as modulators of adenosine receptor activity, with modifications at various positions influencing their interaction and efficacy (Harden, Quinn, & Scammells, 1991).

Anticancer Activity

Certain derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds, especially those with specific substitutions, exhibit potent inhibitory activity against various cancer cell lines, including human breast adenocarcinoma MCF-7 cells, highlighting their potential as therapeutic agents in cancer treatment (Abdellatif et al., 2014).

Antitumor Activity via Structural Modification

Novel oxadiazoles and trifluoromethylpyridines related to natural products have been synthesized, incorporating pyrazolo[3,4-d]pyrimidine units to improve lipophilicity for better cell wall barrier transport. These compounds have shown antitumor activity in vitro, with one specific derivative exhibiting significant potency across various cell lines, suggesting a promising avenue for antitumor drug development (Maftei et al., 2016).

Insecticidal and Antibacterial Potential

Research into pyrimidine linked pyrazole heterocyclics has explored their insecticidal and antimicrobial potentials. These studies offer insights into the structural requirements for biological activity, providing a basis for the development of new compounds with enhanced bioactivity for agricultural and medicinal applications (Deohate & Palaspagar, 2020).

Positron Emission Tomography (PET) Imaging Agents

Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and labeled with fluorine-18, demonstrating potential as PET imaging agents for tumor detection. These compounds offer insights into tumor metabolism and environment, contributing to the advancement of diagnostic imaging in oncology (Xu et al., 2011).

Zukünftige Richtungen

While specific future directions for this compound are not available, research into pyrazolo[3,4-d]pyrimidines and related compounds continues due to their potential as therapeutic agents .

Wirkmechanismus

Target of Action

Similar compounds have been found to targetCalcium/calmodulin-dependent protein kinase type II subunit gamma and Androgen receptor . These targets play crucial roles in various cellular processes, including signal transduction, gene expression, and cell growth.

Mode of Action

Similar compounds have been described asATP-competitive inhibitors , suggesting that this compound might also interact with its targets by competing with ATP.

Eigenschaften

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-chloro-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN6O4/c1-16(2,3)22-13-10(7-19-22)15(25)21(8-18-13)20-14(24)9-4-5-11(17)12(6-9)23(26)27/h4-8H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPIVLEJVDIQCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.